molecular formula C14H11ClO3 B6381532 MFCD18315660 CAS No. 1262002-60-7

MFCD18315660

Cat. No.: B6381532
CAS No.: 1262002-60-7
M. Wt: 262.69 g/mol
InChI Key: AFRXANHLCOTLIG-UHFFFAOYSA-N
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Description

Based on the evidence, MFCD18315660 is presumed to belong to a class of halogenated heterocyclic or aromatic compounds, which are critical intermediates in pharmaceutical and materials science applications .

Properties

IUPAC Name

methyl 4-(3-chloro-5-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRXANHLCOTLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686041
Record name Methyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-60-7
Record name Methyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4-methoxycarbonylphenyl)phenol typically involves the chlorination of a phenol derivative followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenol group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

3-Chloro-5-(4-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methoxycarbonylphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can disrupt cellular processes, leading to antimicrobial effects or other biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 188.01 g/mol 235.27 g/mol 201.02 g/mol
Key Functional Groups Chlorinated pyrrolotriazine Boronic acid with Br/Cl substituents Brominated aromatic carboxylic acid
Log S (ESOL) -2.99 -2.99 -2.47
Solubility 0.24 mg/mL (poor) Not reported 0.687 mg/mL (moderate)
Bioactivity Score 0.55 0.55 0.55
PAINS Alerts 0.0 0.0 Not reported

Key Observations :

  • Structural Diversity : CAS 918538-05-3 features a nitrogen-rich heterocyclic core, whereas CAS 1046861-20-4 and CAS 1761-61-1 are aromatic systems with boronic acid and carboxylic acid functionalities, respectively.
  • Solubility Trends : The brominated carboxylic acid (CAS 1761-61-1) exhibits higher aqueous solubility than the chlorinated heterocycle (CAS 918538-05-3), likely due to its polar carboxyl group .

Key Observations :

  • Catalytic Efficiency : CAS 1761-61-1 achieves near-quantitative yield under mild, solvent-efficient conditions, highlighting advancements in sustainable chemistry .
  • Cross-Coupling Utility : CAS 1046861-20-4’s boronic acid group enables its use in Suzuki reactions, a cornerstone of medicinal chemistry .

Functional and Application-Based Comparison

Compound Primary Applications Limitations
CAS 918538-05-3 Pharmaceutical intermediates (e.g., kinase inhibitors) Poor solubility limits bioavailability
CAS 1046861-20-4 Suzuki-Miyaura coupling reagents Sensitivity to moisture and oxygen
CAS 1761-61-1 Organic synthesis; materials science Limited data on long-term stability

Key Observations :

  • Pharmaceutical Relevance : CAS 918538-05-3’s heterocyclic structure aligns with kinase inhibitor scaffolds, though solubility remains a challenge .
  • Material Science : CAS 1761-61-1’s brominated aromatic system is valuable in polymer synthesis and flame retardants .

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